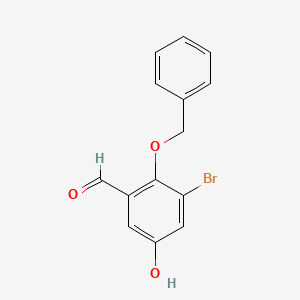

2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde

Description

2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde is a substituted benzaldehyde derivative featuring a benzyloxy group at position 2, a bromine atom at position 3, and a hydroxyl group at position 5. This compound’s structure places it within the broader family of halogenated and oxygenated aromatic aldehydes, which are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. The benzyloxy group serves as a protective moiety for the hydroxyl group, enhancing stability during synthetic procedures while allowing for subsequent deprotection under mild conditions (e.g., hydrogenolysis) . The bromine atom introduces electrophilic reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura, while the aldehyde group provides a versatile site for nucleophilic additions or condensations.

Properties

CAS No. |

647858-59-1 |

|---|---|

Molecular Formula |

C14H11BrO3 |

Molecular Weight |

307.14 g/mol |

IUPAC Name |

3-bromo-5-hydroxy-2-phenylmethoxybenzaldehyde |

InChI |

InChI=1S/C14H11BrO3/c15-13-7-12(17)6-11(8-16)14(13)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2 |

InChI Key |

IYDYVOFTCMZEIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde typically involves multiple steps:

Benzyloxylation: The benzyloxy group can be introduced via a Williamson ether synthesis, where the hydroxyl group of a phenol derivative reacts with benzyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Hydroxylation: The hydroxyl group at the 5-position can be introduced through various methods, including direct hydroxylation or via a protecting group strategy followed by deprotection.

Industrial Production Methods

Industrial production of 2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium azide (NaN3).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: NaOCH3 in methanol, NaN3 in dimethylformamide (DMF).

Major Products Formed

Oxidation: 2-(Benzyloxy)-3-bromo-5-hydroxybenzoic acid.

Reduction: 2-(Benzyloxy)-3-bromo-5-hydroxybenzyl alcohol.

Substitution: 2-(Benzyloxy)-3-substituted-5-hydroxybenzaldehyde derivatives.

Scientific Research Applications

2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

5-Bromo-2-hydroxy-3-methoxybenzenecarbaldehyde (5-Bromo-o-vanillin)

- Structure : Bromine (position 5), hydroxyl (position 2), methoxy (position 3).

- Key Differences: The methoxy group in 5-bromo-o-vanillin is smaller and less lipophilic than the benzyloxy group in the target compound. This reduces steric hindrance, enhancing solubility in polar solvents like methanol or water. However, the benzyloxy group in 2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde offers superior protection against oxidation during multi-step syntheses .

- Applications : 5-Bromo-o-vanillin is widely used in flavoring agents and antimicrobial agents, whereas the benzyloxy analog is more suited for complex organic syntheses requiring controlled deprotection .

5-Bromo-4-fluoro-2-hydroxybenzaldehyde

- Structure : Bromine (position 5), fluorine (position 4), hydroxyl (position 2).

- Key Differences : The fluorine atom’s strong electron-withdrawing effect increases the compound’s acidity at the hydroxyl group (pKa ~8.5) compared to the benzyloxy-protected analog (pKa ~10.2). This makes the fluoro derivative more reactive in electrophilic substitutions but less stable under acidic conditions .

- Applications : Used in fluorinated drug precursors, where electronic modulation is critical for bioactivity .

3-Bromo-2-hydroxy-5-nitrobenzaldehyde

- Structure : Bromine (position 3), hydroxyl (position 2), nitro (position 5).

- Key Differences : The nitro group’s strong electron-withdrawing nature directs electrophilic attacks to the meta position, contrasting with the hydroxyl group’s ortho/para-directing behavior in the target compound. This alters regioselectivity in subsequent reactions, such as nitrations or halogenations .

- Applications : Primarily employed in explosives and dyes due to nitro group reactivity .

3-Bromo-5-(methoxymethoxy)benzaldehyde

- Structure : Bromine (position 3), methoxymethoxy (position 5).

- Key Differences : The methoxymethoxy group is less stable under acidic conditions compared to benzyloxy, limiting its utility in prolonged syntheses. However, it can be selectively removed under milder conditions (e.g., dilute HCl) .

- Applications: Used in syntheses requiring temporary hydroxyl protection without hydrogenolysis .

5-Bromo-2-fluoro-3-(dioxaborolane)benzaldehyde

- Structure : Bromine (position 5), fluorine (position 2), dioxaborolane (position 3).

- Key Differences : The boron-containing dioxaborolane group enables Suzuki-Miyaura cross-couplings, a feature absent in the target compound. This makes the derivative valuable in constructing biaryl structures for drug discovery .

- Applications : Key intermediate in synthesizing kinase inhibitors and antiviral agents .

Data Table: Comparative Analysis

| Compound Name | Substituents (Positions) | Key Functional Groups | Reactivity Profile | Solubility (Polar Solvents) | Primary Applications |

|---|---|---|---|---|---|

| 2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde | Br (3), BnO (2), OH (5) | Aldehyde, Benzyloxy, Bromine | High steric hindrance, stable protection | Moderate (THF, DCM) | Pharmaceutical intermediates |

| 5-Bromo-o-vanillin | Br (5), OMe (3), OH (2) | Aldehyde, Methoxy, Bromine | Moderate reactivity, oxidation-sensitive | High (MeOH, H₂O) | Flavoring agents |

| 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | Br (5), F (4), OH (2) | Aldehyde, Fluorine, Bromine | High acidity, electrophilic substitutions | High (EtOAc) | Fluorinated drug precursors |

| 3-Bromo-2-hydroxy-5-nitrobenzaldehyde | Br (3), OH (2), NO₂ (5) | Aldehyde, Nitro, Bromine | Meta-directing, explosive reactivity | Low (DMSO) | Explosives, dyes |

| 3-Bromo-5-(methoxymethoxy)benzaldehyde | Br (3), MOM (5) | Aldehyde, Methoxymethoxy | Mild deprotection, acid-sensitive | Moderate (Acetone) | Temporary hydroxyl protection |

| 5-Bromo-2-fluoro-3-(dioxaborolane)benzaldehyde | Br (5), F (2), Bpin (3) | Aldehyde, Boron, Fluorine | Suzuki-Miyaura cross-couplings | Low (Hexane) | Biaryl drug scaffolds |

Research Findings and Trends

- Synthetic Utility : The benzyloxy group in 2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde provides a balance between stability and reactivity, making it preferable over methoxy or methoxymethoxy analogs in multi-step syntheses requiring selective deprotection .

- Electronic Effects : Bromine at position 3 enhances electrophilic substitution rates compared to nitro or fluorine derivatives, though regioselectivity varies significantly based on substituent electronic profiles .

- Industrial Relevance : Boron-containing analogs (e.g., dioxaborolane derivatives) dominate medicinal chemistry applications, while nitro and benzyloxy variants remain niche in specialty chemicals .

Biological Activity

2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzaldehyde moiety with a benzyloxy group and a bromine atom, contributing to its reactivity and interaction with biological targets. The presence of the hydroxyl group enhances its potential for hydrogen bonding, which is critical for biological interactions.

Mechanisms of Biological Activity

The biological activity of 2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The aldehyde functional group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzymatic activity.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

- Receptor Binding: It can bind to receptors, potentially modulating signaling pathways involved in various physiological processes.

Cytotoxicity and Anti-Metastatic Effects

Recent studies have shown that derivatives similar to 2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde exhibit anti-cancer properties, particularly in hepatocellular carcinoma (HCC) cells. For instance, a related compound demonstrated significant inhibition of cell migration and invasion by downregulating key proteins associated with epithelial-mesenchymal transition (EMT) and metastasis.

Table 1: Biological Activity Data

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde | Huh7 (HCC) | 5 | Inhibition of migration and invasion |

| BMBF (related compound) | Huh7 (HCC) | 10 | Downregulation of integrin α7, MMP-9 |

| BMBF | PLC/PRF/5 (HCC) | 8 | Suppression of p53-mediated pathways |

Case Studies

-

Inhibition of Cell Migration:

A study involving the treatment of Huh7 cells with 2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde showed reduced cell migration in scratch assays. The compound was found to upregulate E-cadherin while downregulating vimentin and Slug, indicating its role in reversing EMT. -

Enzymatic Studies:

Enzyme assays indicated that the compound effectively inhibited specific proteases involved in cancer metastasis. This inhibition was quantitatively assessed using standard enzyme kinetics methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.